N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
This compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . For instance, 4-amino-2,6-dihydroxypyrimidine sodium salt can be prepared from methyl cyanoacetate, urea, and sodium methylate through cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs . The compound also contains a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization and methylation . For instance, 4-amino-2,6-dihydroxypyrimidine sodium salt can be prepared from methyl cyanoacetate, urea, and sodium methylate through cyclization, then methylation of dimethyl sulfate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.3 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
- Literature documents that different 2-aminothiazole analogs exhibit potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Anticancer Properties
Antiviral Activity
Antimicrobial Effects
Anticonvulsant Potential
Anti-Inflammatory Properties
Designing Novel Polyphenols
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of certain kinases, such as aurora kinase a (aurka), which plays a crucial role in cell cycle regulation .
Biochemical Pathways
Compounds with similar structures have been found to affect the cell cycle, particularly the g2/m phase . This suggests that the compound may interact with pathways involved in cell cycle regulation.
Result of Action
The compound’s action results in the inhibition of certain kinases, leading to an accumulation of cells in the G2/M phase of the cell cycle . This can trigger apoptosis, or programmed cell death, which is often a desirable outcome in the treatment of cancer .
Future Directions
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, as seen in this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-30-13-8-9-14(15(10-13)31-2)23-16(27)11-32-21-25-18(22)17(20(29)26-21)24-19(28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHLQPCZABWNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |
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